3,5-Dichloro-2-nitropyridine
Overview
Description
3,5-Dichloro-2-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 . It is a yellow to yellow-brown to brown to red liquid .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 3,5-Dichloro-2-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI code for 3,5-Dichloro-2-nitropyridine is 1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Physical And Chemical Properties Analysis
3,5-Dichloro-2-nitropyridine is a yellow to yellow-brown to brown to red liquid . It has a molecular weight of 192.99 .Scientific Research Applications
Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : 3,5-Dichloro-2-nitropyridine is used as a chemical intermediate for the synthesis of trifluoromethylpyridines (TFMP). TFMP and its derivatives have applications in the agrochemical and pharmaceutical industries .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that various methods of synthesizing 2,3,5-DCTF (a derivative of 3,5-Dichloro-2-nitropyridine) have been reported .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Nitropyridines
- Scientific Field : Organic Chemistry
- Application Summary : 3,5-Dichloro-2-nitropyridine is used in the synthesis of nitropyridines. Nitropyridines have been difficult to obtain before, and they occur in the structures of many natural products, pharmaceutical and agrochemical compounds .
- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dichloro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHMQFKFXAKDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406210 | |
Record name | 3,5-dichloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-nitropyridine | |
CAS RN |
610278-88-1 | |
Record name | 3,5-dichloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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